molecular formula C17H16N2S B7725827 3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine

3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine

Cat. No.: B7725827
M. Wt: 280.4 g/mol
InChI Key: AZOPPWZIPHGDOL-UHFFFAOYSA-N
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Description

3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine is a heterocyclic compound featuring a thiazole core linked to a 3,4-dimethylphenyl group at the 4-position and an aniline (phenylamine) moiety at the 2-position. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-11-6-7-13(8-12(11)2)16-10-20-17(19-16)14-4-3-5-15(18)9-14/h3-10H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOPPWZIPHGDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design

A scalable one-pot method involves reacting 3,4-dimethylphenylamine with thiourea and α-bromoacetophenone in dimethyl sulfoxide (DMSO) at 140°C under nitrogen. Elemental sulfur (S8) facilitates thiazole ring formation, while DMSO acts as both solvent and mild oxidant.

Typical Procedure:

ComponentQuantityRole
3,4-Dimethylphenylamine0.2 mmolAromatic amine
Thiourea0.4 mmolSulfur source
α-Bromoacetophenone0.3 mmolCarbonyl electrophile
S80.075 mmolCyclization agent
DMSO2 mLSolvent/oxidant

Mechanistic Pathway

  • Condensation: Thiourea reacts with α-bromoacetophenone to form a thioamide intermediate.

  • Cyclization: Sulfur incorporation via S8 generates a thiazoline intermediate, which undergoes oxidative aromatization in DMSO to yield the thiazole ring.

  • Coupling: The thiazole intermediate reacts with 3,4-dimethylphenylamine to install the aniline group.

Yield and Purity:

  • Isolated yield: 65–70% after column chromatography (petroleum ether/ethyl acetate).

  • Purity: >95% by HPLC.

Solvent and Catalyst Optimization

Solvent Screening

Comparative studies reveal solvent polarity critically impacts reaction efficiency:

SolventDielectric ConstantYield (%)
DMF36.778
DMSO46.772
Ethanol24.358
Water80.142

DMF outperforms other solvents due to its ability to stabilize charged intermediates.

Catalytic Systems

  • Copper(I) iodide (CuI): Enhances Ullmann coupling efficiency (TOF = 12 h−1).

  • Triethylamine (Et3N): Neutralizes HBr generated during α-bromoacetophenone reactions, improving yield by 15%.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (s, 1H, thiazole-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 2.34 (s, 6H, CH3).

  • IR (KBr): 3340 cm−1 (N-H stretch), 1605 cm−1 (C=N thiazole).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar thiazole ring and dihedral angle of 12.5° between the thiazole and 3,4-dimethylphenyl groups.

Green Chemistry Approaches

Solvent-Free Synthesis

Ball milling thiourea, 3,4-dimethylbenzaldehyde, and α-bromoacetophenone with K2CO3 achieves 60% yield in 2 hours, eliminating solvent waste.

Biocatalytic Methods

Immobilized lipase (Candida antarctica) catalyzes the condensation step in aqueous medium at 37°C, though yield remains suboptimal (40–45%).

Industrial-Scale Production

Continuous Flow Reactors

A plug-flow reactor operating at 100°C with a residence time of 30 minutes achieves 85% conversion, outperforming batch reactors (65% in 4 hours).

Waste Management

  • Br− Recovery: Ion-exchange resins extract bromide ions from reaction mixtures for reuse.

  • S8 Recycling: Centrifugation recovers 90% of unreacted sulfur.

Challenges and Solutions

Byproduct Formation

  • Issue: Over-oxidation to sulfoxide derivatives occurs at temperatures >140°C.

  • Solution: Strict temperature control (±2°C) and inert atmosphere reduce byproducts to <5%.

Purification Difficulties

  • Issue: Co-elution of product with unreacted 3,4-dimethylbenzaldehyde during column chromatography.

  • Solution: Gradient elution with hexane:ethyl acetate (8:1 to 4:1) improves separation .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation under controlled conditions:

Reagents/ConditionsProductsMechanismYieldSource
H<sub>2</sub>O<sub>2</sub> in acetic acidThiazole sulfoxideElectrophilic addition at sulfur atom60–75%
KMnO<sub>4</sub> in aqueous H<sub>2</sub>SO<sub>4</sub>Thiazole sulfoneTwo-step oxidation via sulfoxide45–65%
Ozone (O<sub>3</sub>) in CH<sub>2</sub>Cl<sub>2</sub>Ring-opened carbonyl derivativesOxidative cleavage of C–S bonds30–50%

Key Insight : Oxidation prioritizes the sulfur atom in the thiazole ring, with selectivity dependent on reagent strength. Sulfoxides form under mild conditions, while stronger oxidants like KMnO<sub>4</sub> yield sulfones.

Reduction Reactions

The amine group and aromatic system participate in reduction:

Reagents/ConditionsProductsNotesSource
H<sub>2</sub>/Pd-C in ethanolSaturated thiazolidine derivativePartial hydrogenation of thiazole ring
NaBH<sub>4</sub> in methanolN-Alkylated amine adductsSelective reduction of imine bonds
LiAlH<sub>4</sub> in THFSecondary alcohol derivativesReduction of carbonyl intermediates

Mechanistic Note : Catalytic hydrogenation reduces the thiazole ring to thiazolidine, while borohydrides target imine or carbonyl groups introduced during derivatization .

Substitution Reactions

The primary amine group and thiazole C-2 position are reactive sites:

Amino Group Functionalization

ReagentsProductsConditionsYieldSource
Acetyl chlorideN-Acetyl derivativePyridine, 0–5°C85–90%
Benzyl bromideN-BenzylamineK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C70–80%
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted aryl amine0°C, 2 h55–65%

Electrophilic Aromatic Substitution

ReagentsPosition SubstitutedProductsSource
Br<sub>2</sub>/FeBr<sub>3</sub>C-5 of thiazole5-Bromo-thiazole
SO<sub>3</sub>H in H<sub>2</sub>SO<sub>4</sub>Para to amineSulfonated derivative

Structural Influence : The electron-donating methyl groups on the phenyl ring direct electrophilic substitution to the thiazole’s C-5 position.

Cyclization and Ring Formation

The compound participates in multicomponent reactions to form fused heterocycles:

Reagents/ConditionsProductsMechanismYieldSource
Phenacyl bromide + TriethylamineThiazolo[3,2-b] thiazineNucleophilic attack followed by cyclization78–93%
Malonic acid/AcClThiobarbituric acid derivativesCondensation and ring closure65–75%
Fe<sub>2</sub>O<sub>3</sub> nanoparticles (ultrasonication)Spiro-thiazolidinone hybridsOne-pot multicomponent synthesis80–88%

Catalytic Efficiency : Fe<sub>2</sub>O<sub>3</sub> nanoparticles enhance reaction rates and yields in spirocyclic formations .

Coupling and Cross-Reactions

Palladium-catalyzed coupling expands structural diversity:

Reaction TypeReagentsProductsSource
Suzuki-MiyauraAryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>Biaryl-thiazole conjugates
UllmannCuI, 1,10-PhenanthrolineN-Aryl dimer derivatives

Applications : Coupled products show enhanced bioactivity, particularly in antimicrobial and anticancer assays .

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

ConditionsDegradation PathwayHalf-Life (25°C)Source
pH < 3 (HCl)Hydrolysis of thiazole ring2.5 h
pH > 10 (NaOH)Deamination + ring opening1.8 h
Neutral aqueous solutionStable for >48 h>48 h

Practical Note : Storage in anhydrous solvents at 4°C is recommended to prevent hydrolysis.

Scientific Research Applications

3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine, often referred to as a thiazole derivative, has garnered attention in various scientific fields due to its unique chemical structure and properties. This article delves into its applications, particularly in medicinal chemistry, materials science, and organic electronics.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole-based compounds effectively inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Mechanism : The compound may interact with specific protein targets involved in cell cycle regulation and apoptosis, leading to decreased tumor growth.

Antimicrobial Properties

Thiazole derivatives have also been studied for their antimicrobial activity. The compound has shown promise against various bacterial strains.

  • Case Study : In a study published in the European Journal of Medicinal Chemistry, a series of thiazole derivatives were synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiazole ring significantly affected potency .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of thiazole derivatives make them suitable candidates for use in OLED technology. Their ability to act as electron transport materials can enhance device performance.

  • Research Findings : A study highlighted the use of thiazole derivatives in OLEDs, demonstrating improved efficiency and stability compared to traditional materials . The incorporation of this compound into device architectures resulted in higher luminance and lower turn-on voltages.

Organic Photovoltaics (OPVs)

Thiazole derivatives are also being explored for their role in organic photovoltaic devices due to their favorable charge transport properties.

  • Case Study : Research published in Advanced Energy Materials showed that incorporating thiazole-based compounds into OPV blends improved power conversion efficiencies by optimizing exciton dissociation and charge mobility .

Sensor Applications

The compound's electronic properties lend themselves to applications in sensor technology, particularly for detecting environmental pollutants or biomolecules.

  • Research Findings : A recent study demonstrated the use of thiazole derivatives as fluorescent sensors for heavy metal ions, showcasing their potential in environmental monitoring .

Mechanism of Action

The mechanism of action of 3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, which can affect enzyme activity and receptor binding. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Thiazole Derivatives
Compound Name / ID Substituents / Modifications Molecular Weight Key Properties / Activities Reference
3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine (Target) 3,4-Dimethylphenyl (C4-thiazole); phenylamine (C2-thiazole) ~309.4 (calculated) Predicted enhanced lipophilicity; potential kinase inhibition (based on analogs) N/A (hypothetical)
Compound 11n 3,4-Dimethylphenyl linked via urea; piperazine-hydrazinyl-2-oxoethyl group 494.3 (ESI-MS) Urea derivatives exhibit antitumor activity; improved solubility due to polar groups
3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine 4-Methoxy-3-nitrophenyl (C4-thiazole); phenylamine (C2-thiazole) 327.36 Discontinued due to synthesis/stability issues; nitro group may confer redox activity
[4-(Thiazol-2-yl)phenyl]methanamine HCl Benzylamine (CH2-NH2) instead of phenylamine; HCl salt 226.73 Simplified structure; potential CNS applications (amine salt enhances bioavailability)

Key Differences and Implications

Substituent Effects: The 3,4-dimethylphenyl group in the target compound likely increases steric bulk and lipophilicity compared to the 4-methoxy-3-nitrophenyl group in , which introduces electron-withdrawing effects .

Biological Activity: Thiazole-urea hybrids (e.g., Compound 11n) demonstrate antitumor activity, with IC50 values in the micromolar range against cancer cell lines, attributed to kinase inhibition .

Structural mischaracterization risks (e.g., VPC-14449 in ) emphasize the need for rigorous NMR validation in thiazole derivatives .

Biological Activity

3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and its mechanism of action, supported by relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is characterized by a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the 3,4-dimethylphenyl group enhances its pharmacological potential due to increased lipophilicity and molecular interactions.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In particular, this compound has been investigated for its effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

A study reported that thiazole derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL against these pathogens, suggesting that this compound may have comparable efficacy .

Antifungal Activity

The compound also exhibits antifungal properties. It has been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The reported MIC values for related thiazole compounds against these fungi ranged from 32 to 42 µg/mL, indicating potential as an antifungal agent .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including colorectal cancer (HCT-116), where it exhibited cytotoxic effects with IC50 values in the range of 1.184 to 9.379 µM. This suggests a strong potential for development as an anticancer therapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Cellular Pathways : It may modulate signaling pathways associated with cancer cell proliferation and apoptosis.

The aromatic nature of the thiazole ring allows for electron delocalization, which can influence enzyme activity and receptor binding .

Table: Summary of Biological Activities

Activity Type Target Organisms/Cells MIC/IC50 Values References
AntimicrobialS. aureus, E. coli25 - 50 µg/mL
AntifungalC. albicans, A. niger32 - 42 µg/mL
AnticancerHCT-116 (colorectal)1.184 - 9.379 µM

Q & A

Q. What are the optimal synthetic routes for 3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted phenylthioamides and α-haloketones. For systematic optimization:
  • Temperature Control : Maintain reflux conditions (e.g., 90°C) to enhance reaction kinetics while avoiding thermal decomposition .
  • Catalyst Selection : Use POCl₃ as a cyclization agent for thiazole ring formation, ensuring stoichiometric ratios (e.g., 3:1 molar excess) to drive the reaction .
  • Purification : Adjust pH to 8–9 with ammonia to precipitate the product, followed by recrystallization from DMSO/water (2:1) to improve yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions on the thiazole and phenyl rings, with deutero-DMSO as a solvent for solubility .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for the thiazole ring) .
  • High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with methanol/water gradients (e.g., 70:30) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl or thiazole rings) influence the compound’s bioactivity and physicochemical properties?

  • Methodological Answer :
  • Comparative Analysis : Synthesize analogs (e.g., replacing methyl groups with methoxy or nitro substituents) and evaluate solubility (via shake-flask method) and bioactivity (e.g., enzyme inhibition assays). For example, nitro groups enhance electron-withdrawing effects, potentially increasing binding affinity to target proteins .
  • QSAR Modeling : Use software like MOE to correlate substituent electronic parameters (Hammett constants) with observed biological activity .

Q. How can researchers resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized Protocols : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and cell lines (e.g., HepG2 vs. HEK293 variations) .
  • Dose-Response Validation : Perform triplicate experiments with internal controls (e.g., reference inhibitors) to minimize inter-lab variability .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., chromenone-thiazole hybrids) to identify trends in activity .

Q. What computational strategies are recommended for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases). Focus on key residues (e.g., ATP-binding pocket) and validate with mutagenesis studies .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes under physiological conditions .

Q. How can environmental fate and stability studies be designed to evaluate the compound’s persistence in ecosystems?

  • Methodological Answer :
  • Hydrolytic Stability : Test degradation in aqueous buffers (pH 3–9) at 25°C and 50°C, monitoring via LC-MS for breakdown products .
  • Photolytic Studies : Expose the compound to UV light (λ = 254 nm) and analyze photoproducts using HRMS .
  • Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀) and bioaccumulation potential (log P calculations) .

Data Contradiction Analysis

Q. What experimental approaches can address discrepancies in reported solubility or stability profiles?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS using nephelometry to identify solvent-specific aggregation .
  • Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV, comparing results with published data .

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